
1,4,7-Trimethyl-1,10-phenanthrolinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7-Trimethyl-1,10-phenanthrolinium chloride is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its applications in coordination chemistry, where it forms strong complexes with metal ions. The presence of methyl groups at positions 1, 4, and 7 enhances its chemical properties, making it a valuable reagent in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
1,4,7-Trimethyl-1,10-phenanthrolinium chloride can be synthesized through a series of chemical reactions starting from 1,10-phenanthroline. The methylation of 1,10-phenanthroline is typically achieved using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation. The resulting trimethylated product is then converted to its chloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to meet the required specifications.
化学反応の分析
Types of Reactions
1,4,7-Trimethyl-1,10-phenanthrolinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline compounds.
科学的研究の応用
1,4,7-Trimethyl-1,10-phenanthrolinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: Employed in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with metal ions.
Industry: Utilized in the development of sensors and analytical devices for detecting metal ions in environmental and industrial samples.
作用機序
The mechanism of action of 1,4,7-Trimethyl-1,10-phenanthrolinium chloride involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metalloproteins by removing essential metal ions from their active sites. The compound primarily targets zinc metalloproteases, leading to the formation of inactive enzyme complexes .
類似化合物との比較
1,4,7-Trimethyl-1,10-phenanthrolinium chloride is compared with other similar compounds such as:
1,10-Phenanthroline: The parent compound, which lacks the methyl groups, making it less hydrophobic and less sterically hindered.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different electronic and steric characteristics.
Neocuproine: A derivative of 1,10-phenanthroline with methyl groups at positions 2 and 9, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific methylation pattern, which enhances its chemical stability and reactivity compared to its analogs .
特性
CAS番号 |
51620-99-6 |
|---|---|
分子式 |
C15H15ClN2 |
分子量 |
258.74 g/mol |
IUPAC名 |
1,4,7-trimethyl-1,10-phenanthrolin-1-ium;chloride |
InChI |
InChI=1S/C15H15N2.ClH/c1-10-6-8-16-14-12(10)4-5-13-11(2)7-9-17(3)15(13)14;/h4-9H,1-3H3;1H/q+1;/p-1 |
InChIキー |
MOLWLGUNGKOXGL-UHFFFAOYSA-M |
正規SMILES |
CC1=C2C=CC3=C(C=C[N+](=C3C2=NC=C1)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


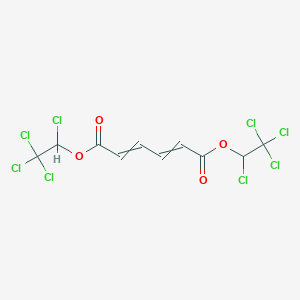


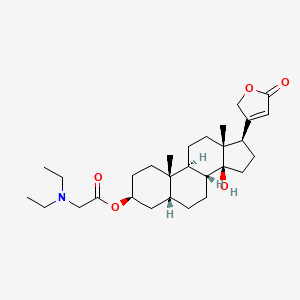


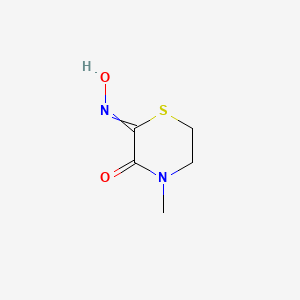
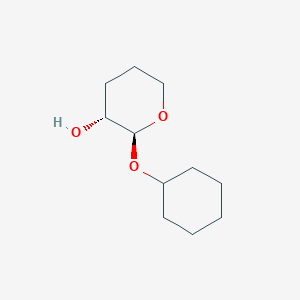
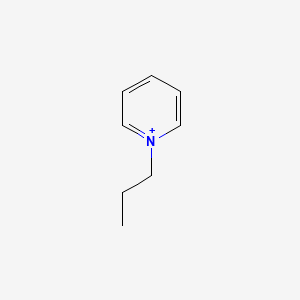
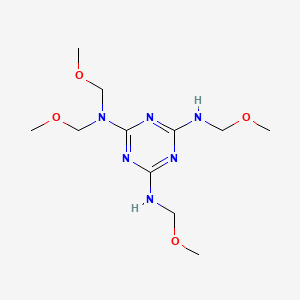
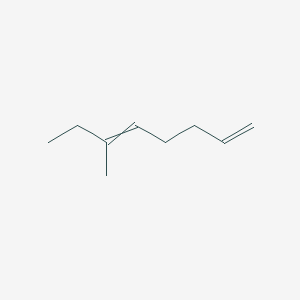
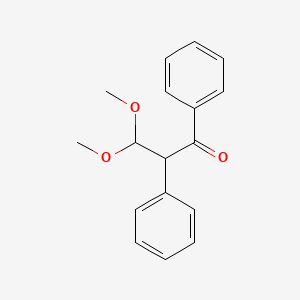
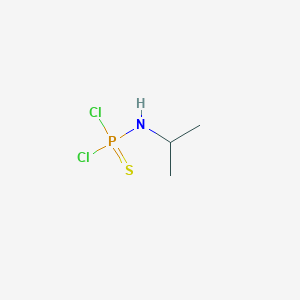
-](/img/structure/B14657079.png)
